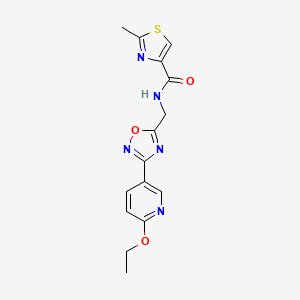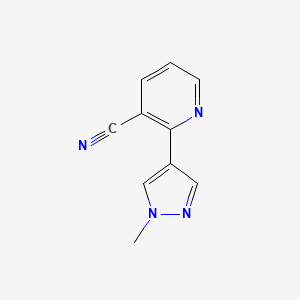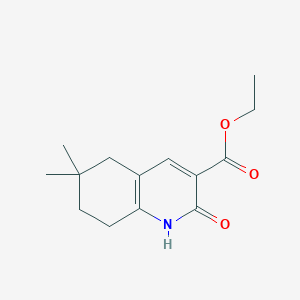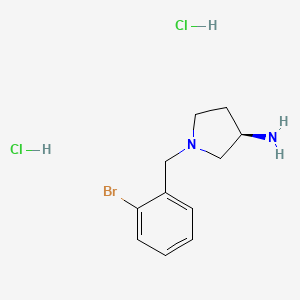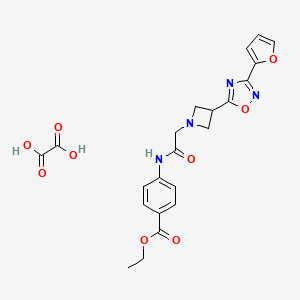
Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is an intriguing compound with a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound involves several intricate synthetic steps:
Formation of the furan-2-yl moiety: : The synthesis begins with the construction of the furan ring, typically involving cyclization reactions.
Introduction of the 1,2,4-oxadiazole ring: : This step involves the reaction of nitriles with hydrazines to form the oxadiazole ring.
Azetidine synthesis: : The azetidine ring is often synthesized through cyclization of amino acids or via the aziridine intermediate.
Amide bond formation: : Coupling reactions are used to connect the furan-oxadiazole-azetidine moieties with the benzoate group, often employing reagents like EDCI (ethyl(dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production scales up these reactions using optimized conditions:
Catalysts: : Metal catalysts, such as palladium or platinum, are often utilized to increase reaction efficiency.
Reaction Solvents: : Solvents like dichloromethane, DMF (dimethylformamide), and THF (tetrahydrofuran) are commonly used.
Temperature and Pressure Control: : Industrial processes carefully control these parameters to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate can undergo oxidation, typically forming quinone-type compounds.
Substitution Reactions: : The compound is prone to nucleophilic substitution, especially at the furan and benzoate positions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or PCC (pyridinium chlorochromate).
Reduction: : Reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation agents such as NBS (N-bromosuccinimide) or diazonium salts.
Major Products Formed
Oxidation typically produces quinones, while reduction yields alcohols or amines. Substitution reactions result in halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate finds applications in various research fields:
Chemistry: : Used as a building block in organic synthesis and polymer research.
Biology: : Investigated for its potential as a bioactive molecule, exhibiting antimicrobial and anticancer properties.
Medicine: : Studied for its potential therapeutic applications in drug development.
Industry: : Utilized in the manufacture of high-performance materials and as a catalyst in chemical reactions.
Wirkmechanismus
The compound's mechanism of action varies depending on its application:
Molecular Targets: : It interacts with enzymes, receptors, or nucleic acids, disrupting normal cellular functions.
Pathways Involved: : Inhibits specific biochemical pathways, leading to cell death in cancer cells or inhibiting microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate can be compared to:
Furan derivatives: : e.g., Furazolidone, used for its antimicrobial properties.
Oxadiazole compounds: : e.g., Oxadiazolone, known for various biological activities.
Azetidine derivatives: : e.g., Azetidine-2-carboxylic acid, with applications in pharmaceuticals.
Conclusion
This compound is a multifaceted compound with promising applications across various scientific fields. Its intricate synthesis, unique chemical reactivity, and diverse uses make it a valuable subject of research and development.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5.C2H2O4/c1-2-27-20(26)13-5-7-15(8-6-13)21-17(25)12-24-10-14(11-24)19-22-18(23-29-19)16-4-3-9-28-16;3-1(4)2(5)6/h3-9,14H,2,10-12H2,1H3,(H,21,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINICICRIMLMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
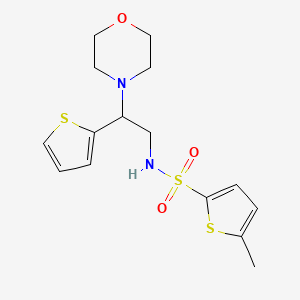
![N-(2-methoxyethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2671167.png)
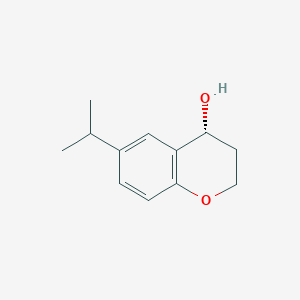
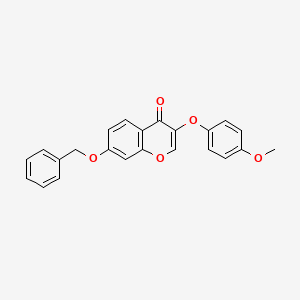
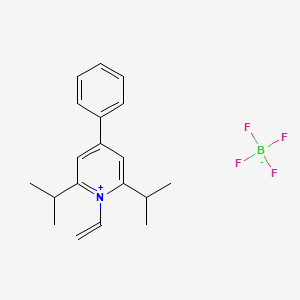
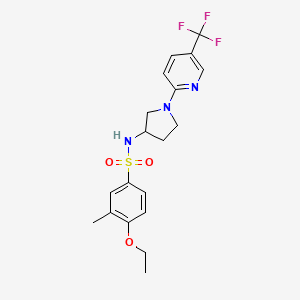
![N-[(2-Bromophenyl)-phenylmethyl]-N-methyl-6-methylsulfonylpyridine-3-sulfonamide](/img/structure/B2671180.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-3-carboxamide](/img/structure/B2671181.png)
![8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane](/img/structure/B2671182.png)
![2-[4-(ethanesulfonyl)phenyl]-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2671183.png)
